molecular formula C12H12N4O2 B11789484 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11789484
M. Wt: 244.25 g/mol
InChI Key: NYDDIYTYVHBBGJ-UHFFFAOYSA-N
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Description

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylpyrimidinyl group, and a pyrazole carboxylic acid group

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c1-7-13-10(8-2-3-8)6-11(14-7)16-5-4-9(15-16)12(17)18/h4-6,8H,2-3H2,1H3,(H,17,18)

InChI Key

NYDDIYTYVHBBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and methyl groups, and the construction of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a pyrazole ring.

    1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound has an amine group instead of a carboxylic acid group.

Biological Activity

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a complex structure that combines a pyrazole ring with a cyclopropyl-substituted pyrimidine moiety. Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry, including antimicrobial and anticancer effects.

  • Molecular Formula : C12H12N4O2
  • Molecular Weight : 244.25 g/mol
  • IUPAC Name : 1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations .

Anticancer Potential

Research has highlighted the compound's potential in anticancer therapy. It has been shown to interact with specific biological targets, modulating their activity to exert therapeutic effects. Notably, studies involving cell lines have indicated that the compound can induce apoptosis in cancer cells, suggesting its role as a potential chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. Interaction studies employing techniques such as molecular docking and binding affinity assays have provided insights into its mechanism of action, revealing potential pathways through which it exerts its effects on cellular processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acidCyclopropyl group and a 2-methylpropyl substituentDistinct chemical properties due to unique substituents
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acidModified pyrazole with a cyclopropyl groupExhibits different biological activities compared to other derivatives
6-Cyclopropyl-1-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidCombines pyridine and pyrazole structuresPotentially different pharmacological profiles due to pyridine incorporation

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against clinical isolates of E. coli and S. aureus, demonstrating significant inhibition at concentrations as low as 100 µg/mL.
  • Anticancer Activity : In vitro tests on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Molecular docking studies identified key interactions between the compound and target proteins involved in cancer progression, providing a foundation for further drug development efforts.

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